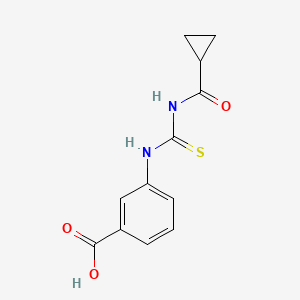![molecular formula C22H19F3O3 B7432627 1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol](/img/structure/B7432627.png)
1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol, also known as Bisoprolol, is a beta-blocker medication used for the treatment of high blood pressure, heart failure, and angina. It is a selective beta-1 adrenergic receptor blocker that reduces the heart rate and blood pressure by blocking the effects of adrenaline and noradrenaline on the heart.
Mecanismo De Acción
1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol selectively blocks the beta-1 adrenergic receptors in the heart, reducing the effects of adrenaline and noradrenaline on the heart. This results in a decrease in heart rate and blood pressure, which helps to reduce the workload on the heart and improve its function.
Biochemical and Physiological Effects:
1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol has been shown to have several biochemical and physiological effects on the cardiovascular system. It reduces the heart rate and blood pressure, increases the stroke volume and cardiac output, and improves the function of the left ventricle. It also reduces the levels of circulating catecholamines, which are hormones that increase heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol has several advantages for use in laboratory experiments. It is a well-studied drug with a known mechanism of action, making it easier to design experiments and interpret results. It is also readily available and relatively inexpensive. However, the use of 1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol in laboratory experiments is limited by its specificity for beta-1 adrenergic receptors, which may not be relevant for all experimental models.
Direcciones Futuras
There are several potential future directions for research on 1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol. One area of interest is the use of 1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol in combination with other drugs for the treatment of cardiovascular disease. Another area of interest is the investigation of 1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol's potential in reducing the risk of heart attacks and strokes in patients with cardiovascular disease. Additionally, the development of new formulations and delivery methods for 1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol may improve its effectiveness and reduce side effects.
Métodos De Síntesis
The synthesis of 1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol involves several steps, starting with the reaction of 4-fluorophenol with benzyl bromide to form 4-benzyloxyfluorobenzene. This intermediate is then reacted with 4-fluorophenylmagnesium bromide to form 1-[bis(4-fluorophenyl)methoxy]-4-(2-fluorophenyl)butane-2-ol. The final step involves the reduction of the ketone group using sodium borohydride to form 1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol.
Aplicaciones Científicas De Investigación
1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol has been extensively studied for its effectiveness in treating high blood pressure, heart failure, and angina. It has also been used in several clinical trials to investigate its potential in reducing the risk of heart attacks and strokes in patients with cardiovascular disease.
Propiedades
IUPAC Name |
1-[bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3O3/c23-17-9-5-15(6-10-17)22(16-7-11-18(24)12-8-16)28-14-19(26)13-27-21-4-2-1-3-20(21)25/h1-12,19,22,26H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBGRZXHTDNEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(COC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-oxoazepan-1-yl)propyl]-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B7432545.png)
![N-[(2-bromophenyl)-phenylmethyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B7432546.png)
![N-[(2-bromophenyl)-phenylmethyl]-3-fluoro-N-methyl-5-nitrobenzenesulfonamide](/img/structure/B7432555.png)
![Methyl 3-[[(2-bromophenyl)-phenylmethyl]-methylsulfamoyl]benzoate](/img/structure/B7432561.png)

![3-[2-[(2-Fluorophenyl)methylsulfanyl]-4,7-dioxo-3,8-dihydropteridin-6-yl]propanoic acid](/img/structure/B7432577.png)

![3-[2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-4,7-dioxo-3,8-dihydropteridin-6-yl]propanoic acid](/img/structure/B7432601.png)
![3-[2-[(2,6-Dichlorophenyl)methylsulfanyl]-4,7-dioxo-3,8-dihydropteridin-6-yl]propanoic acid](/img/structure/B7432606.png)
![3-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,7-dioxo-3,8-dihydropteridin-6-yl]propanoic acid](/img/structure/B7432614.png)
![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-methyl-1-phenyl-N-propan-2-ylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7432644.png)
![3-methyl-N-(2-methylphenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7432650.png)
![5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide](/img/structure/B7432657.png)
![(4aR,8aS)-6-[2-(2-chloro-6-fluorophenyl)acetyl]-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B7432662.png)